4-Bromo-1-(bromomethyl)-2-nitrobenzene
Overview
Description
4-Bromo-1-(bromomethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2 It is a brominated nitrobenzene derivative, characterized by the presence of both bromine and nitro functional groups on a benzene ring
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in carbon-carbon bond forming reactions .
Mode of Action
The mode of action of 4-Bromo-1-(bromomethyl)-2-nitrobenzene is likely to involve its interaction with a transition metal catalyst, such as palladium, in a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the transfer of an organoboron group from the boron reagent to the palladium catalyst, followed by the formation of a new carbon-carbon bond .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds . The exact molecular and cellular effects would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene typically involves the bromination of 2-nitrotoluene. The process can be carried out in several steps:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrotoluene.
Bromination: The 2-nitrotoluene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(bromomethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atoms.
Reduction: 4-Bromo-1-(aminomethyl)-2-nitrobenzene or 4-Bromo-1-(bromomethyl)-2-aminobenzene.
Oxidation: 4-Bromo-1-(carboxymethyl)-2-nitrobenzene or 4-Bromo-1-(formylmethyl)-2-nitrobenzene.
Scientific Research Applications
4-Bromo-1-(bromomethyl)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Utilized in the study of biochemical pathways and mechanisms due to its reactivity and ability to form covalent bonds with biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(bromomethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
4-Bromo-1-(bromomethyl)-2-chlorobenzene: Contains a chlorine atom instead of a nitro group.
4-Bromo-1-(bromomethyl)-2-fluorobenzene: Contains a fluorine atom instead of a nitro group.
Uniqueness
4-Bromo-1-(bromomethyl)-2-nitrobenzene is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and properties. The nitro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its analogs with different substituents.
Properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSJBMQFFQYDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509230 | |
Record name | 4-Bromo-1-(bromomethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82420-34-6 | |
Record name | 4-Bromo-1-(bromomethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-nitrobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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